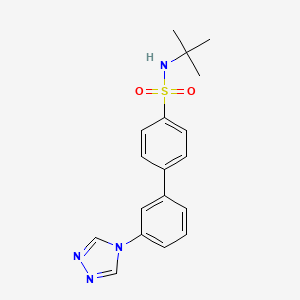
N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide, also known as TBSB, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. These enzymes play a role in the regulation of pH in the body, and their inhibition can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit carbonic anhydrase enzymes, leading to a decrease in pH in the body. N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide has also been shown to have anti-inflammatory effects, making it a potential treatment for a variety of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide has a number of advantages for use in lab experiments. This compound is readily available and relatively inexpensive, making it a cost-effective tool for researchers. N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide is also stable in a variety of solvents, making it easy to work with in the lab. However, N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide does have some limitations. This compound has a relatively short half-life in the body, which can make it difficult to study its long-term effects. Additionally, N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide has been shown to have some toxicity in certain cell lines, which can limit its use in some experiments.
Orientations Futures
There are a number of future directions for N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide research. One potential area of study is the development of new sulfonamide compounds that have improved efficacy and fewer side effects. Additionally, N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide could be used to study the role of carbonic anhydrase enzymes in a variety of physiological processes, such as bone formation and resorption. Finally, N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide could be used to study the effects of triazole-containing compounds on cellular processes, which could lead to the development of new treatments for a variety of diseases.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide involves the reaction of 3'-bromo-biphenyl-4-sulfonamide with 4H-1,2,4-triazole in the presence of a base. The tert-butyl group is then added to the nitrogen atom of the triazole ring using tert-butyl lithium. This reaction results in the formation of N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide, which can be purified using column chromatography.
Applications De Recherche Scientifique
N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide has been used to study the role of sulfonamide compounds in biochemical pathways, as well as the effects of triazole-containing compounds on cellular processes.
Propriétés
IUPAC Name |
N-tert-butyl-4-[3-(1,2,4-triazol-4-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-18(2,3)21-25(23,24)17-9-7-14(8-10-17)15-5-4-6-16(11-15)22-12-19-20-13-22/h4-13,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZYWQGROVDING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone](/img/structure/B5691301.png)
![5-ethoxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-furamide](/img/structure/B5691305.png)
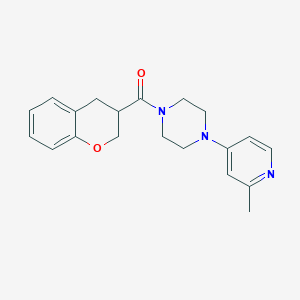
![2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide](/img/structure/B5691334.png)
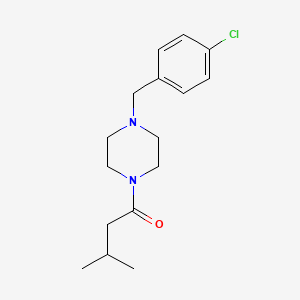
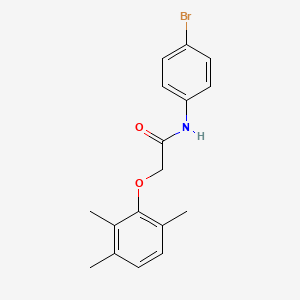
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5691352.png)
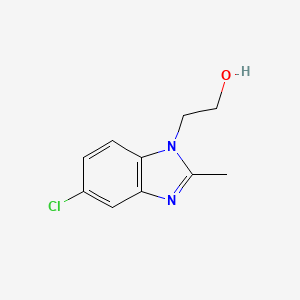

![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(5-phenyl-1H-pyrazol-3-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B5691377.png)
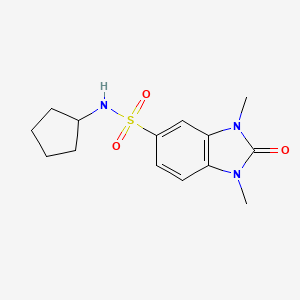
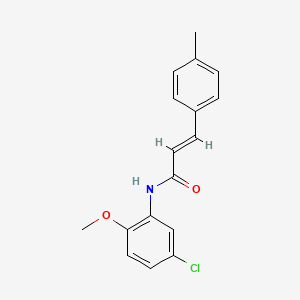

![6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B5691407.png)